molecular formula C16H9ClF6N2O4 B11079993 2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11079993
M. Wt: 442.69 g/mol
InChI Key: PPHPZOHVCTZMLR-UHFFFAOYSA-N
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Description

    2-Chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound with the empirical formula CHClFNO.

    Structure: It consists of a benzene ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group. Additionally, it contains an amide functional group.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2,2,2-trifluoroethanol to form an ester intermediate. Subsequent amidation with ammonia or an amine yields the final product.

      Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and catalysts.

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents: Reagents like hydrogen gas (for reduction) and nucleophiles (for substitution) are used.

      Major Products: The reduced form (amino compound) and various substituted derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).

      Medicine: No direct medical applications, but its derivatives may have pharmacological relevance.

      Industry: Limited industrial applications due to its specialized structure.

  • Mechanism of Action

      Targets: The compound’s mechanism of action likely involves interactions with specific proteins or enzymes.

      Pathways: Further research is needed to elucidate the exact pathways affected.

  • Comparison with Similar Compounds

    Remember that this compound is primarily of interest to researchers exploring its synthetic potential and potential biological effects

    Properties

    Molecular Formula

    C16H9ClF6N2O4

    Molecular Weight

    442.69 g/mol

    IUPAC Name

    2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

    InChI

    InChI=1S/C16H9ClF6N2O4/c17-11-3-2-9(25(27)28)6-10(11)14(26)24-12-5-8(16(21,22)23)1-4-13(12)29-7-15(18,19)20/h1-6H,7H2,(H,24,26)

    InChI Key

    PPHPZOHVCTZMLR-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC(F)(F)F

    Origin of Product

    United States

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